Cyclic GMP (sodium)
Description
Cyclic guanosine monophosphate (cyclic GMP, cGMP) is a critical second messenger in eukaryotic organisms, synthesized from GTP via guanylyl cyclases (GCs). These enzymes exist in two isoforms: membrane-bound (particulate GC, pGC) and soluble (sGC) forms. Membrane-bound GCs are activated by peptide hormones like atrial natriuretic peptide (ANP), while soluble GCs are stimulated by nitric oxide (NO) and carbon monoxide (CO) . cGMP regulates diverse physiological processes, including vascular smooth muscle relaxation, phototransduction in the retina, neuronal signaling, and memory formation . Its degradation is mediated by phosphodiesterases (PDEs), particularly PDE5, which is targeted by drugs like sildenafil for erectile dysfunction .
Structurally, cGMP consists of a guanine base linked to a ribose sugar with a cyclic phosphate group. Its sodium salt form enhances solubility, making it suitable for experimental and therapeutic applications. cGMP exerts effects via three primary downstream effectors:
Properties
Molecular Formula |
C10H11N5NaO7P |
|---|---|
Molecular Weight |
367.19 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7aR)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5?,6+,9-;/m1./s1 |
InChI Key |
KMPIYXNEROUNOG-CODPYOKSSA-M |
Isomeric SMILES |
C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Guanylate Cyclase-Catalyzed Conversion of GTP
The primary method for cGMP synthesis involves guanylate cyclase (GC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Two isoforms of GC are utilized:
-
Soluble Guanylate Cyclase (sGC) : Activated by nitric oxide (NO) and requires a ferrous heme cofactor.
-
Particulate Guanylate Cyclase (pGC) : Membrane-bound and activated by peptide hormones like atrial natriuretic peptide.
Procedure :
-
Enzyme Source Preparation : Isolate sGC from bovine lung or recombinant bacterial systems. For pGC, use membranes from human embryonic kidney (HEK293) cells expressing recombinant receptors.
-
Reaction Conditions :
Yield : 60–80% conversion efficiency under optimal conditions.
Purification of Cyclic GMP
Precipitation and Column Chromatography
Post-synthesis, cGMP is separated from unreacted GTP and proteins using a multi-step purification process:
-
Termination and Precipitation :
-
Alumina Column Chromatography :
Ion-Exchange for Sodium Salt Formation
To convert cGMP to its sodium salt:
-
Cation Exchange : Pass the eluted cGMP solution through a Dowex 50W-X8 (Na⁺ form) resin.
-
Lyophilization : Freeze-dry the sodium-containing fraction to obtain a white powder.
Purity : ≥98% (HPLC), as verified for commercial preparations.
Characterization and Quality Control
Spectroscopic and Chromatographic Analysis
Mass Spectrometry
Optimization Strategies and Challenges
Enhancing Enzymatic Stability
Scaling-Up Production
-
Bacterial Expression Systems : E. coli expressing recombinant sGC yields 2–5 mg enzyme per liter culture.
-
Continuous-Flow Reactors : Immobilize GC on chitosan beads for semi-continuous cGMP synthesis.
Applications and Research Implications
Pharmacological Studies
Chemical Reactions Analysis
Degradation:
Protein Binding and Signaling
cGMP interacts with three primary targets:
Na+/K+-ATPase (NKA)
-
Binds extracellularly to the α1-subunit’s ouabain pocket, activating Src kinase and inhibiting renal Na+ reabsorption .
-
Key evidence :
Protein Kinase G (PKG)
-
cGMP activates PKG, phosphorylating targets like:
-
Mediates vasodilation and renal tubular Na+ transport inhibition .
Cyclic Nucleotide-Gated (CNG) Channels
-
cGMP binds to SthK bacterial homologs with lower affinity than cAMP (: 2.9 μM vs. 0.8 μM) .
-
Structural studies reveal a deep-binding conformation critical for ion channel gating .
Competitive Binding Assays
Quantitative interactions validated via fluorescent and ELISA methods:
CatchPoint Fluorescent Assay
| Parameter | Value |
|---|---|
| Detection Range | 0.2–500 nM |
| EC₅₀ | 2.9 ± 0.7 nM |
| Intra-assay CV | <10% |
Competitive inhibition by 8-Biotin-11-cGMP (: 3.4 nM) .
ELISA-Based Detection
Agonists
| Compound | Mechanism | EC₅₀/ |
|---|---|---|
| 8-pCPT-cGMP | Membrane-permeable analog | 10 μM (IOP reduction) |
| Sodium nitroprusside | NO donor → sGC activation | 100 μM (platelet inhibition) |
Antagonists
| Compound | Target | Effect |
|---|---|---|
| Rostafuroxin | NKA-cGMP binding | Blocks natriuresis |
| ODQ | sGC inhibitor | Reverses SNP effects |
Functional Consequences in Renal Physiology
-
Pressure Natriuresis : RI cGMP (72 μg/kg/min) increases urinary Na+ excretion by 60% via NKA-Src signaling .
-
Tubular Transport : Reduces proximal tubule Na+/H+ exchanger (NHE3) activity by 45% .
Structural Insights from Cryo-EM
-
cGMP adopts a syn conformation in SthK channels, with weaker binding than cAMP due to reduced hydrogen bonding .
-
Binding kinetics:
This synthesis of enzymatic, binding, and functional data underscores cGMP's role as a versatile signaling molecule, with implications for hypertension and glaucoma therapeutics .
Scientific Research Applications
Role in Renal Physiology
Cyclic GMP plays a crucial role in regulating sodium reabsorption in the kidneys, which is vital for maintaining fluid balance and blood pressure.
- Natriuresis Induction : Research indicates that cyclic GMP binds to the extracellular domain of Na⁺/K⁺-ATPase, inhibiting sodium transport and inducing natriuresis through Src family kinase activation . This mechanism highlights its potential as a therapeutic target for conditions like hypertension.
- Epithelial Sodium Channels Regulation : A study found that CPT-cGMP, a derivative of cGMP, acts as an extracellular ligand that stimulates epithelial sodium channels (ENaC), facilitating sodium reabsorption and potentially offering new treatment avenues for kidney dysfunctions related to salt handling .
Vascular Biology
Cyclic GMP is also involved in vascular smooth muscle cell function and calcium signaling.
- Calcium Exchange : Cyclic GMP enhances Na⁺/Ca²⁺ exchange in vascular smooth muscle cells, which is essential for regulating vascular tone and blood pressure . The application of 8-bromo-cGMP has been shown to increase calcium efflux, indicating its role in vascular relaxation mechanisms.
Plant Stress Responses
In plant biology, cyclic GMP has been identified as a key player in mitigating stress responses.
- Salt Stress Mitigation : Recent studies have demonstrated that cyclic GMP, alongside calcium signaling, helps soybean plants manage salt stress by regulating growth parameters and enzymatic activities during germination . This highlights its potential use in agricultural practices to enhance crop resilience against abiotic stresses.
Therapeutic Applications
The therapeutic potential of cyclic GMP (sodium) extends into various medical fields.
- Cardiovascular Diseases : Due to its vasodilatory effects, cyclic GMP is being investigated for its role in treating cardiovascular diseases. Its ability to induce smooth muscle relaxation can be harnessed for developing new antihypertensive medications.
- Neuroprotection : Cyclic GMP has been shown to have neuroprotective effects in models of neurodegenerative diseases. Its signaling pathways may offer insights into new treatments for conditions such as Alzheimer's disease.
Case Studies and Research Findings
Mechanism of Action
Cyclic guanosine monophosphate exerts its effects by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. This activation leads to the relaxation of smooth muscle tissues, vasodilation, and increased blood flow. Cyclic guanosine monophosphate also regulates ion channel conductance, glycogenolysis, and cellular apoptosis through its interactions with various downstream effector molecules .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: cGMP Accumulation in Response to Pharmacological Agents
Table 2: Functional Effects of cGMP Modulation
Biological Activity
Cyclic guanosine monophosphate (cGMP) is a crucial second messenger in various biological processes, including vasodilation, neurotransmission, and cellular signaling. This article focuses on the biological activity of cyclic GMP in its sodium salt form, examining its mechanisms of action, physiological roles, and implications in health and disease.
Overview of Cyclic GMP
Cyclic GMP is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase, which can be activated by nitric oxide (NO) or natriuretic peptides. Once produced, cGMP activates various downstream signaling pathways, primarily through the activation of protein kinase G (PKG), leading to diverse physiological effects.
-
Vascular Smooth Muscle Relaxation :
- cGMP promotes relaxation of vascular smooth muscle by activating PKG, which leads to decreased intracellular calcium levels and reduced contractility. This mechanism is critical in regulating blood pressure and flow.
- Case Study : In vascular smooth muscle cells (VSMCs), treatment with 8-bromo-cGMP increased Na/Ca exchange, enhancing calcium efflux and promoting relaxation under high extracellular pH conditions .
-
Renal Function and Natriuresis :
- Extracellular cGMP plays a significant role in renal function by inhibiting sodium reabsorption in the proximal tubule. This effect is mediated through Src family kinase activation and involves binding to the Na/K-ATPase (NKA) on renal proximal tubule cells.
- Research Findings : Increased renal perfusion pressure elevates cGMP levels, leading to enhanced natriuresis (sodium excretion) via inhibition of Na transporters .
-
Immune Response Modulation :
- cGMP acts as an endogenous agonist for STING (Stimulator of Interferon Genes), activating immune responses through IFN-β production in both mouse and human cells. This pathway has implications for cancer immunotherapy.
- Experimental Evidence : In a melanoma mouse model, cGMP administration induced an antitumor response when delivered with liposomal formulations .
Biological Activity Data Table
Case Studies
-
Case Study 1: Antitumor Effects
In vivo studies demonstrated that cyclic GMP sodium salt administered intravenously within YSKO5-liposomes led to significant antitumor responses in B16-10 melanoma models. This suggests potential applications in cancer therapy through STING pathway modulation . -
Case Study 2: Salt Stress Mitigation in Plants
Research indicated that cGMP plays a role in mitigating salt stress in soybean seedlings by modulating reactive oxygen species (ROS) levels. The application of cGMP blockers significantly reduced oxidative stress markers under saline conditions, highlighting its protective role .
Q & A
Q. What statistical approaches are optimal for dose-response studies of cGMP analogs (e.g., 8-Br-cGMP)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
